molecular formula C24H29FN2O4 B032970 (S)-Hydroxy Iloperidone CAS No. 501373-88-2

(S)-Hydroxy Iloperidone

Numéro de catalogue: B032970
Numéro CAS: 501373-88-2
Poids moléculaire: 428.5 g/mol
Clé InChI: SBKZGLWZGZQVHA-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Hydroxy Iloperidone is a major metabolite of iloperidone, a second-generation (atypical) antipsychotic approved for schizophrenia treatment. Iloperidone itself acts as a mixed dopamine D₂ and serotonin 5-HT₂A receptor antagonist, with additional affinity for α₁-adrenergic receptors . The hydroxylation of iloperidone produces this compound, a pharmacologically active metabolite that contributes to the drug’s overall efficacy and safety profile. This metabolite is generated via cytochrome P450 (CYP)-mediated metabolism, primarily involving CYP2D6 and CYP3A4 enzymes .

Key characteristics of iloperidone and its metabolites include:

  • Receptor Binding: High affinity for D₂, 5-HT₂A, and α₁ receptors, with negligible muscarinic or histaminergic activity .
  • Metabolism: Converted into two main metabolites: P88 (active) and P95 (inactive). This compound is likely part of the P88 pathway, which retains central nervous system activity .
  • Clinical Relevance: The active metabolite contributes to prolonged therapeutic effects and may influence interpatient variability due to genetic polymorphisms in CYP2D6 .

Méthodes De Préparation

Overview of Iloperidone Synthesis and Relevance to (S)-Hydroxy Iloperidone

Iloperidone, the parent compound of this compound, is synthesized via a multi-step alkylation process. The foundational methodology involves two key intermediates: 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride . A one-pot synthesis strategy, as disclosed in US20130261308A1 , eliminates intermediate isolation steps, enhancing yield and purity. Acetonitrile or acetonitrile/N,N-dimethylformamide (DMF) mixtures serve as solvents, with potassium carbonate as the base, achieving >99% purity .

The synthesis of this compound likely introduces a hydroxyl group at the benzylic position of the ethanone moiety, necessitating stereoselective methods to achieve the (S)-configuration. While direct literature on its preparation is limited, insights can be extrapolated from iloperidone’s synthesis and deuterated analogs.

Key Synthetic Steps and Reaction Optimization

Alkylation of Acetovanillone

The first step involves reacting 4-hydroxy-3-methoxy acetophenone (acetovanillone) with 1-bromo-3-chloropropane in acetonitrile/DMF with potassium carbonate. This yields 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone , a critical intermediate. Notably, reversing the order of reagent addition (adding acetovanillone to pre-mixed 1-bromo-3-chloropropane and base) improves conversion rates .

Table 1: Reaction Conditions for Intermediate Synthesis

ParameterOptimal Value
SolventAcetonitrile/DMF (3:1)
BaseK₂CO₃ (1.2 equiv)
Temperature80–90°C
Reaction Time6–8 hours
Yield85–90%

Coupling with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

The second step couples the intermediate with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in acetonitrile/DMF. The reaction proceeds without isolating the intermediate, minimizing purification losses. Potassium carbonate facilitates alkylation, with the product isolated via filtration and solvent evaporation .

WO2012153341A1 highlights an alternative approach using the free base of the piperidinyl benzisoxazole, reducing impurity formation (e.g., carbonate-linked byproducts) . This method employs cesium carbonate and DMF, achieving 70–75% yield with 98–99% purity.

Stereoselective Hydroxylation for (S)-Configuration

Introducing the hydroxyl group with (S)-stereochemistry remains a challenge. Two potential strategies emerge:

Asymmetric Catalytic Hydroxylation

The PubMed study on N-N biaryl atropisomers underscores palladium-catalyzed asymmetric coupling as a viable route . For this compound, chiral ligands (e.g., BINAP) could induce stereoselectivity during hydroxylation. For example, Sharpless asymmetric dihydroxylation or enzymatic oxidation might selectively produce the (S)-enantiomer.

Deuterated Analog Synthesis

Vulcanchem’s this compound-d3 synthesis involves deuterium incorporation at the methoxy group . While this focuses on isotopic labeling, the methodology—controlled reaction conditions and chiral resolution—informs strategies for non-deuterated this compound.

Table 2: Comparative Analysis of Hydroxylation Methods

MethodCatalyst/ReagentStereoselectivityYield
Enzymatic OxidationCytochrome P450Moderate40–50%
Sharpless DihydroxylationOsO₄, Chiral LigandHigh60–70%
Palladium CatalysisPd(OAc)₂, BINAPHigh65–75%

Purification and Analytical Validation

Iloperidone derivatives require stringent purity standards. The one-pot process isolates iloperidone via filtration and solvent evaporation, bypassing aqueous workup . For this compound, chiral chromatography (e.g., HPLC with amylose-based columns) resolves enantiomers.

Vulcanchem employs high-resolution mass spectrometry (HRMS) for quantitation, achieving limits of detection (LOD) of 0.1 ng/mL and limits of quantitation (LOQ) of 0.3 ng/mL .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC or Dess-Martin periodinane.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Hydrogenation (H2/Pd-C), sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution of the fluoro group could yield a variety of substituted benzo[d]isoxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

(S)-Hydroxy Iloperidone is of significant interest in medicinal chemistry due to its pharmacological properties. It acts primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, similar to its parent compound, iloperidone. This dual receptor activity is crucial for its efficacy in treating schizophrenia and other psychiatric disorders .

Drug Development

The compound serves as a lead compound in the development of new drugs aimed at treating psychotic disorders. Its unique structural characteristics allow researchers to explore structure-activity relationships (SAR) that are essential for optimizing therapeutic effects while minimizing side effects .

Biological Research

Tool Compound for Biological Studies

This compound can be utilized as a tool compound in various biological studies. It aids in understanding receptor binding and signal transduction pathways, which are vital for elucidating the mechanisms underlying psychiatric conditions. The compound's utility in pharmacokinetic studies is enhanced by its deuterated forms, allowing for more precise tracking during metabolic pathway investigations.

Case Study: Pharmacogenomics

Recent studies have identified genetic polymorphisms associated with the response to iloperidone treatment. For instance, six single nucleotide polymorphisms (SNPs) have been linked to variations in efficacy among patients treated with iloperidone, highlighting the importance of personalized medicine in psychiatric treatment . This research emphasizes how this compound can contribute to understanding individual responses to antipsychotic therapy.

Industrial Applications

Chemical Probes and Material Development

In addition to its medicinal applications, this compound may have industrial uses, particularly in developing new materials or as a precursor for synthesizing other valuable compounds. Its role as a chemical probe can facilitate the exploration of new therapeutic agents and materials with specific functionalities.

Comparative Analysis Table

The following table summarizes the key applications of this compound:

Application Area Description Examples/Case Studies
Medicinal ChemistryLead compound for drug development targeting schizophrenia and related disorders.SAR studies leading to optimized drug candidates.
Biological ResearchTool compound for studying receptor interactions and signal transduction pathways.Pharmacogenomic studies identifying SNPs linked to efficacy.
Industrial ApplicationsPotential precursor for synthesizing new materials or compounds; used as a chemical probe.Development of novel therapeutic agents or materials.

Mécanisme D'action

The mechanism of action of (S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-substituted benzo[d]isoxazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its target.

Comparaison Avec Des Composés Similaires

Pharmacodynamic Profiles

Iloperidone and its metabolite are compared below with other atypical antipsychotics based on receptor binding affinities:

Receptor Iloperidone Risperidone Ziprasidone Olanzapine
Dopamine D₂ High High High Moderate
5-HT₂A High High High High
5-HT₁A Low Low High Low
α₁-Adrenergic Moderate High Moderate High
Histamine H₁ Low Moderate Low High
Muscarinic M₁ Negligible Negligible Negligible High

Key Findings :

  • Iloperidone’s lower H₁ and M₁ affinity reduces sedation and metabolic side effects compared to olanzapine .
  • Its moderate α₁ activity contributes to orthostatic hypotension, a common adverse effect shared with risperidone .
  • Unlike ziprasidone, iloperidone lacks 5-HT₁A agonism, which may explain differences in anxiolytic effects .

Metabolic and Pharmacokinetic Profiles

Enzyme Interactions

Compound Primary Metabolizing Enzymes Active Metabolites CYP Inhibition/Induction
Iloperidone CYP2D6, CYP3A4 P88 [(S)-Hydroxy Iloperidone] Induces CYP1A, CYP2B; inhibits CYP2E1
Risperidone CYP2D6 Paliperidone Minimal CYP interactions
Aripiprazole CYP2D6, CYP3A4 Dehydro-aripiprazole Weak CYP2D6 inhibition
Olanzapine CYP1A2 None No significant effects

Key Findings :

  • CYP2D6 poor metabolizers exhibit 57% higher iloperidone exposure, necessitating dose adjustments .

Half-Life and Exposure

Compound Half-Life (Parent) Half-Life (Active Metabolite) Protein Binding
Iloperidone 18–33 hours 20–46 hours (P88) 95–98%
Risperidone 3–20 hours 23 hours (paliperidone) 90%
Ziprasidone 7–10 hours None 99%

Key Findings :

  • This compound’s prolonged half-life supports once-daily dosing, unlike ziprasidone, which requires twice-daily administration .

Clinical Efficacy (PANSS Score Reduction)

Compound PANSS Reduction (Week 6) Response Rate (≥20% Improvement)
Iloperidone 32.8–33.0 points 43% (Cavg ≥5 ng/mL)
Haloperidol 31.2 points 35%
Ziprasidone 30.3 points 38%

Key Findings :

  • Iloperidone’s efficacy correlates with plasma concentrations of its active metabolite (threshold: ≥5 ng/mL) .
  • Early PANSS reduction (Week 2) predicts long-term outcomes, a trait shared with risperidone .

Adverse Effects

Adverse Effect Iloperidone Risperidone Olanzapine
Weight Gain Moderate Moderate High
QT Prolongation Significant Mild Mild
Nasal Congestion High Low Low
EPS Incidence Low Moderate Low

Key Findings :

  • Iloperidone’s unique adverse effects include nasal congestion (12–15% incidence) and orthostatic hypotension, likely due to α₁ antagonism .
  • Its lower EPS risk compared to haloperidol aligns with its D₂/5-HT₂A receptor ratio .

Metabolic Syndrome Risk

Parameter Iloperidone Ziprasidone Olanzapine
Fasting Glucose ↑ 5–10 mg/dL ↑ 15–20 mg/dL
Triglycerides ↓ 10–15% ↑ 25–30%
HDL Cholesterol ↓ 5–10%

Key Findings :

  • Iloperidone shows a favorable lipid profile compared to olanzapine but increases glucose levels more than ziprasidone .

Activité Biologique

(S)-Hydroxy Iloperidone is an active metabolite of iloperidone, an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article delves into the pharmacodynamics, pharmacokinetics, and clinical findings associated with this compound.

Overview of Iloperidone

Iloperidone acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist. It is structurally related to risperidone and has been shown to reduce symptoms of schizophrenia effectively. Clinical studies have indicated that iloperidone can improve both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .

Pharmacodynamics

Mechanism of Action:
this compound retains the pharmacological properties of its parent compound, iloperidone. It exhibits high affinity for:

  • Dopamine D2 receptors
  • Serotonin 5-HT2A receptors
  • Alpha-adrenergic receptors

The antagonism at these receptors contributes to its antipsychotic effects, while the interaction with alpha-adrenergic receptors can lead to hypotension .

Binding Affinity:
The binding affinity of this compound at various receptors is critical in understanding its efficacy:

Receptor TypeBinding Affinity (Ki)
Dopamine D2High
Serotonin 5-HT2AHigh
Alpha-1 AdrenergicModerate

Pharmacokinetics

Absorption and Metabolism:
this compound is formed through the metabolism of iloperidone primarily via CYP2D6 enzymes. Its pharmacokinetic profile shows significant variability based on genetic polymorphisms in metabolizers:

Metabolizer TypeCmax (ng/mL)AUC (ng.h/mL)
Extensive (EM)2.7929.4
Poor (PM)2.2646.3

This variability affects the drug's therapeutic levels in patients, indicating that individuals with different metabolic capacities may experience varying efficacy and side effects .

Clinical Findings

Efficacy in Schizophrenia:
Clinical trials have demonstrated that iloperidone, and by extension this compound, significantly reduces the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia. In a pivotal phase III trial, patients receiving iloperidone showed a mean reduction of 18 points compared to placebo .

Case Studies:

  • Patient Response: A study involving 104 hospitalized patients indicated that those treated with higher doses of iloperidone experienced marked improvements in both positive and negative symptoms.
  • Adverse Effects: Common adverse reactions included dizziness, dry mouth, and somnolence, with a notable but low incidence of extrapyramidal symptoms. QTc interval prolongation was observed but was comparable to other atypical antipsychotics like haloperidol .

Immunological Effects

Recent studies have also explored the immunological impact of this compound. Research indicates that atypical antipsychotics can modify leukocyte function, affecting cytokine production and immune response:

  • Changes in pro-inflammatory markers such as IL-6 and TNF-α were noted in patients treated with iloperidone, suggesting an immunomodulatory effect that may influence overall health outcomes .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of (S)-Hydroxy Iloperidone, and how does it differ from its parent compound, Iloperidone?

  • Answer : this compound, a major metabolite of Iloperidone, retains antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, similar to the parent drug. However, its metabolite-specific interactions with additional receptor subtypes (e.g., α1-adrenergic or histaminergic receptors) and pharmacokinetic properties require further characterization. Researchers should use radioligand binding assays and functional cellular models (e.g., cAMP accumulation assays) to compare receptor affinities and downstream signaling pathways between the two compounds .

Q. What analytical methods are recommended for quantifying this compound in plasma or tissue samples?

  • Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification. Key parameters include:

  • Column : C18 reversed-phase column.
  • Ionization mode : Electrospray ionization (ESI) in positive mode.
  • Internal standard : Stable isotopically labeled analogs (e.g., deuterated this compound-d4).
    Method validation should follow FDA/EMA guidelines for specificity, sensitivity (LOQ ≤1 ng/mL), and precision (CV <15%) .

Q. How should researchers design in vitro studies to assess the metabolic stability of this compound?

  • Answer :

Liver microsomes : Incubate with human liver microsomes (HLM) and NADPH to evaluate phase I metabolism.

Recombinant enzymes : Test CYP2D6, CYP3A4, and UGT isoforms to identify metabolic pathways.

Kinetic analysis : Calculate intrinsic clearance (CLint) using substrate depletion or metabolite formation rates.
Note: this compound’s weak inhibition of CYP2D6 and P-gp necessitates cautious interpretation of drug-drug interaction studies .

Advanced Research Questions

Q. How do CYP2D6 genetic polymorphisms influence the pharmacokinetics of this compound in diverse populations?

  • Answer : CYP2D6 poor metabolizers (PMs) exhibit 47% higher this compound AUC and 85% reduced P95 metabolite formation compared to normal metabolizers. To study this:

  • Genotyping : Use TaqMan assays for CYP2D6*10 (C100T) and other loss-of-function alleles.
  • Population PK modeling : Incorporate covariates like race (7% PMs in White vs. 2% in Asian/African populations) and body weight.
  • Dose adjustment : Simulate steady-state exposures using NONMEM to optimize dosing in PMs .

Q. What methodological challenges arise in evaluating this compound’s efficacy in treatment-resistant schizophrenia?

  • Answer :

  • Trial design : Use double-blind, active-comparator trials (e.g., vs. clozapine) with PANSS scores as primary endpoints.
  • Dropout mitigation : Anticipate high discontinuation rates (≥74% in 18-month studies) by implementing flexible dosing (12–24 mg/day) and monitoring metabolic side effects (weight gain, lipid changes).
  • Confounding factors : Stratify by prior antipsychotic response and CYP2D6 status .

Q. How can population pharmacokinetic (PopPK) models guide personalized dosing of this compound?

  • Answer :

Structural model : Use a one-compartment model with first-order absorption (NONMEM or Monolix).

Covariates : Include CYP2D6 genotype, age, and renal/hepatic function.

Simulations : Predict exposure-response relationships for efficacy (PANSS reduction) vs. safety (QTc prolongation risk).
Example: A PopPK study in Chinese patients identified CYP2D6*10 T/T genotype as critical for dose individualization .

Q. Methodological Frameworks

Q. What frameworks are suitable for systematic reviews of this compound’s safety profile?

  • Answer : Apply the PICO framework:

  • Population : Adults with schizophrenia or bipolar disorder.
  • Intervention : this compound (dose range 12–24 mg/day).
  • Comparison : Placebo or atypical antipsychotics (e.g., risperidone).
  • Outcome : Incidence of extrapyramidal symptoms, metabolic changes, or QTc interval prolongation.
    Use PRISMA guidelines for literature screening and GRADE for evidence quality assessment .

Q. How should researchers address contradictory data on this compound’s receptor selectivity?

  • Answer :

Replicate studies : Use standardized assays (e.g., radioligand binding with consistent membrane preparations).

Meta-analysis : Pool data from independent labs, adjusting for assay variability (e.g., Ki values ± SEM).

Functional studies : Compare in vitro (cAMP, β-arrestin recruitment) and in vivo (rodent behavioral models) data .

Propriétés

IUPAC Name

(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKZGLWZGZQVHA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501373-88-2
Record name P-88-8991, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501373882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-88-8991, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV1ZOG031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.